molecular formula C11H14ClNO2S B11522803 Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)-

Aziridine, 2-chloromethyl-2-methyl-1-(4-methylphenylsulfonyl)-

Cat. No.: B11522803
M. Wt: 259.75 g/mol
InChI Key: WEBFWKRVIFRTOY-UHFFFAOYSA-N
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Description

2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a 4-methylbenzenesulfonyl group attached to the aziridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE typically involves the reaction of 2-methyl-1-(4-methylbenzenesulfonyl)aziridine with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(CHLOROMETHYL)-1-(4-METHYLBENZENESULFONYL)AZIRIDINE
  • 2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE
  • 2-(CHLOROMETHYL)-2-METHYL-1-(BENZENESULFONYL)AZIRIDINE

Uniqueness

2-(CHLOROMETHYL)-2-METHYL-1-(4-METHYLBENZENESULFONYL)AZIRIDINE is unique due to the presence of both a chloromethyl group and a 4-methylbenzenesulfonyl group, which confer distinct reactivity and properties compared to other aziridines. This combination of functional groups makes it a valuable intermediate in organic synthesis and research applications.

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

2-(chloromethyl)-2-methyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C11H14ClNO2S/c1-9-3-5-10(6-4-9)16(14,15)13-8-11(13,2)7-12/h3-6H,7-8H2,1-2H3

InChI Key

WEBFWKRVIFRTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)CCl

Origin of Product

United States

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